molecular formula C16H13ClN4O B2363079 N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide CAS No. 321533-72-6

N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2363079
CAS No.: 321533-72-6
M. Wt: 312.76
InChI Key: PWRUBHXKBPPTFJ-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide” is a chemical compound with the molecular formula C16H13ClN4O . It is widely used in scientific research, with diverse applications ranging from drug discovery to understanding cellular processes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 312.754 Da, and the monoisotopic mass is 312.077789 Da .

Scientific Research Applications

Synthesis and Biological Activities

N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide derivatives have been synthesized and show significant insecticidal and fungicidal activities. These compounds were created based on the structure of anthranilic diamides, demonstrating effective growth inhibitory rates against various fungal species (Shang et al., 2019).

Antifungal Activity of Derivatives

Derivatives of this compound have shown significant antifungal activities against fruit and crop disease fungi, with particular efficacy as succinate dehydrogenase (SDH) inhibitors (Liu et al., 2020).

Supramolecular Synthons and Cocrystals

Studies have explored the formation of multicomponent crystals of nicotinamide derivatives, including this compound, with nitrogen heterocycle-containing aromatic dicarboxylic acids, focusing on their structural and stabilization characteristics (Das & Baruah, 2011).

Corrosion Inhibition

This compound derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions, demonstrating significant inhibition efficiency and revealing important insights into the adsorption behaviour of these compounds (Chakravarthy et al., 2014).

Structural and Energetic Analysis in Cocrystals

Research on cocrystals of nicotinamide, including derivatives of this compound, has provided insights into the interaction networks and crystal lattice energetic features, enhancing understanding of primary synthon formation in pharmaceutical applications (Jarzembska et al., 2017).

Aquaporin Inhibitor Characterization

Structural characterization of nicotinamide derivatives like 2-nicotinamido-1,3,4-thiadiazole, which share structural similarity with this compound, has been carried out, providing insights into their role as aquaporin inhibitors and antimicrobial agents (Burnett et al., 2015).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c17-14-5-2-12(3-6-14)10-19-16(22)13-4-7-15(18-11-13)21-9-1-8-20-21/h1-9,11H,10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRUBHXKBPPTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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